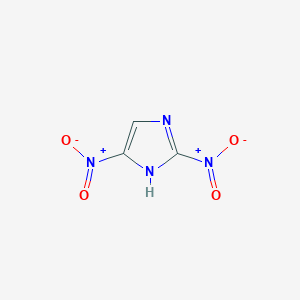
3-(Methylsulfonyl)propan-1-amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonated amines, akin to 3-(Methylsulfonyl)propan-1-amine hydrochloride, involves the use of sulfonating agents such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride. This agent has proven to be versatile, allowing for the sulfonation of primary and secondary amines with excellent yields. The synthesized sulfonamides are then activated and alkylated under specific conditions, demonstrating the stability and reactivity of the sulfonate group under various conditions (Sakamoto et al., 2006).
Molecular Structure Analysis
Research on sulfur-nitrogen compounds, including those similar to 3-(Methylsulfonyl)propan-1-amine hydrochloride, has highlighted the intricacies of their molecular structure. For instance, bis((trifluoromethyl)sulfonyl)amine and its derivatives have been studied for their electron delocalization and bond characteristics, shedding light on the molecular architecture and the impact of sulfonate groups on the overall structure (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of sulfonated amines, such as 3-(Methylsulfonyl)propan-1-amine hydrochloride, is highlighted by their participation in various reactions. For example, the use of tert-butyl hydroperoxide mediated reactions for the synthesis of 3-arylsulfonylquinoline derivatives demonstrates the compound's ability to engage in sulfonylation-cyclization-aromatization processes, forming complex structures with significant yields (Zhang et al., 2016).
Physical Properties Analysis
The physical properties of 3-(Methylsulfonyl)propan-1-amine hydrochloride, such as solubility, melting point, and stability, are crucial for understanding its behavior in various conditions. While the specific physical properties of this compound were not detailed in the available literature, general guidelines on handling and storage suggest that sulfonated amines require careful management to maintain their integrity and reactivity.
Chemical Properties Analysis
3-(Methylsulfonyl)propan-1-amine hydrochloride's chemical properties, including its reactivity with different chemical agents and stability under various chemical conditions, are essential for its application in synthesis and manufacturing processes. The compound's ability to undergo reactions with electrophiles and nucleophiles, forming highly functionalized sulfones, showcases its versatile chemical nature (Auvray et al., 1985).
Aplicaciones Científicas De Investigación
Radiolysis of Thiamphenicol : In a study by Marciniec et al. (2010), radiolysis of thiamphenicol, which is related to 3-(Methylsulfonyl)propan-1-amine hydrochloride, was investigated. The study used spectroscopic and chromatographic methods to identify products of radiolysis, including TF amine, a compound structurally similar to 3-(Methylsulfonyl)propan-1-amine hydrochloride. This research is significant in understanding the stability and degradation products of pharmaceutical compounds under radiation exposure (Marciniec et al., 2010).
Synthesis of Amines : Peng et al. (2013) described a method for synthesizing (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones. This process involves a five-step sequence and results in compounds with high yield and excellent enantiopurity. The methodology can be relevant for synthesizing structurally related compounds like 3-(Methylsulfonyl)propan-1-amine hydrochloride (Peng et al., 2013).
Sulfonylation of Alcohols : A study by Tanabe et al. (1995) explored the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction provides insights into the chemical behavior of sulfonyl compounds, which is relevant for understanding the properties of 3-(Methylsulfonyl)propan-1-amine hydrochloride (Tanabe et al., 1995).
Hydrophobically Modified Sulfobetaine Copolymers : Woodfield et al. (2014) reported the synthesis of hydrophobically modified sulfobetaine copolymers using a zwitterionic amine, which is structurally similar to 3-(Methylsulfonyl)propan-1-amine hydrochloride. These copolymers have potential applications in antifouling and biomedical fields (Woodfield et al., 2014).
Chemical Modification of Cotton with Propane Sultone : Research by Ward et al. (1973) focused on modifying cotton with propane sultone, which reacts with amine groups to form sulfobetaine-type zwitterions. This study is relevant for understanding the chemical behavior of sulfonyl and amine groups in textiles (Ward et al., 1973).
Safety And Hazards
Direcciones Futuras
As a pharmaceutical intermediate, 3-(Methylsulfonyl)propan-1-amine hydrochloride has potential applications in the synthesis of various drugs and pharmaceuticals . Its future directions are likely to be influenced by the development of these drugs and the demand for this intermediate in their synthesis.
Propiedades
IUPAC Name |
3-methylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABSSGXEWXCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)propan-1-amine hydrochloride | |
CAS RN |
157825-88-2 | |
| Record name | 3-methanesulfonylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)











